2,2-Dichlorohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

42131-89-5 |

|---|---|

Molecular Formula |

C6H12Cl2 |

Molecular Weight |

155.06 g/mol |

IUPAC Name |

2,2-dichlorohexane |

InChI |

InChI=1S/C6H12Cl2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3 |

InChI Key |

SJDNOQZXJRUKDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2,2-dichlorohexane IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dichlorohexane, including its chemical identity, physical properties, synthesis, and analytical methods. The information is intended for use by professionals in research and development.

Chemical Identity and Properties

This compound is a chlorinated hydrocarbon. Its IUPAC name is This compound , and its CAS Registry Number is 42131-89-5 .[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 42131-89-5 | [1][2][3] |

| Molecular Formula | C6H12Cl2 | [1][2][3] |

| Molecular Weight | 155.06 g/mol | [1][2][4] |

| Boiling Point | 175.06°C (estimate) | [1] |

| Melting Point | -48.02°C (estimate) | [1] |

| Density | 1.0150 g/cm³ | [1] |

| Refractive Index | 1.4353 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.37040 | [1] |

Synthesis of this compound

A common method for the synthesis of geminal dihalides such as this compound is the reaction of a terminal alkyne with an excess of a hydrogen halide. In this case, 2-hexyne (B165341) can be reacted with excess hydrogen chloride.

Experimental Protocol: Synthesis from 2-Hexyne

This protocol describes the synthesis of this compound via the hydrochlorination of 2-hexyne.

Materials:

-

2-Hexyne (C₆H₁₀)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Inert solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Reaction flask with a gas inlet and a magnetic stirrer

-

Gas dispersion tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction flask, dissolve 2-hexyne in an appropriate volume of an inert solvent like dichloromethane.

-

Cool the reaction mixture in an ice bath to control the exothermic reaction.

-

Bubble anhydrous hydrogen chloride gas through the solution using a gas dispersion tube while stirring continuously.

-

The reaction follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the triple bond. With excess HCl, a second addition occurs on the same carbon, leading to the geminal dichloride.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Once the reaction is complete, stop the flow of HCl gas.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.

-

Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by distillation.

Synthesis Pathway Diagram

Caption: Synthesis of this compound from 2-hexyne.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile organic compounds like this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or semi-polar column)

-

Helium as the carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port of the gas chromatograph. The injector temperature should be high enough to ensure rapid volatilization of the sample without thermal degradation.

-

Chromatographic Separation: The volatile components of the sample are separated in the capillary column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve good separation, starting at a lower temperature and gradually increasing to a higher temperature.

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented into characteristic ions.

-

Detection and Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "fingerprint" for each compound.

-

Identification: The retention time and the mass spectrum of the peak corresponding to this compound are compared with those of a known standard or a library of mass spectra (e.g., NIST library) for positive identification.

-

Quantification: For quantitative analysis, a calibration curve can be prepared using standard solutions of this compound of known concentrations.

Analytical Workflow Diagram

Caption: General workflow for GC-MS analysis.

References

2,2-dichlorohexane molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2,2-dichlorohexane, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is a halogenated alkane. Its structure consists of a six-carbon hexane (B92381) chain with two chlorine atoms attached to the second carbon atom.

Molecular Formula: C₆H₁₂Cl₂[1][2][3][4][5][6]

IUPAC Name: this compound[1]

CAS Registry Number: 42131-89-5[1][2][3]

Canonical SMILES: CCCCC(C)(Cl)Cl[1][5]

InChI: InChI=1S/C6H12Cl2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3[1][3]

InChIKey: SJDNOQZXJRUKDE-UHFFFAOYSA-N[1][3]

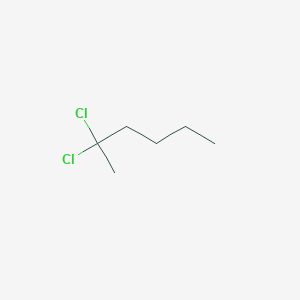

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Weight | 155.06 g/mol | [1] |

| 155.065 g/mol | [3][4] | |

| 155.067 g/mol | [2] | |

| Melting Point | -48.02 °C (estimate) | [2] |

| Boiling Point | 175.06 °C (estimate) | [2] |

| Density | 1.0150 g/cm³ | [2] |

| Refractive Index | 1.4353 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.37040 | [2] |

Synthesis and Reactivity

Synthesis: While several synthetic routes for this compound have been reported, detailed experimental protocols are not readily available in publicly accessible literature.[2][5][6] The synthesis of geminal dihalides like this compound can often be achieved through the reaction of a ketone (in this case, 2-hexanone) with a chlorinating agent such as phosphorus pentachloride (PCl₅).

Reactivity: The chemical reactivity of this compound is primarily dictated by the two chlorine atoms on the second carbon. These chlorine atoms are leaving groups, making the molecule susceptible to nucleophilic substitution reactions. However, the geminal arrangement of the chlorine atoms can lead to steric hindrance, potentially slowing down the reaction rate compared to its isomers. Elimination reactions are also possible in the presence of a strong base, which would lead to the formation of chloro-substituted hexenes.

Spectroscopic Data

Gas chromatography data for this compound is available through the National Institute of Standards and Technology (NIST) Chemistry WebBook.[3][4][7] This information is useful for the separation and identification of this compound in a mixture. Detailed NMR, IR, and mass spectrometry data would be essential for unambiguous structural confirmation and for studying its chemical transformations.

Applications and Research Interest

Dichloroalkanes, as a class of compounds, are utilized as cross-linking agents in the synthesis of hyper-crosslinked polymers.[8] These polymers have applications in areas such as gas separation and storage. While specific applications for this compound are not extensively documented, its structure makes it a candidate for use as a building block in organic synthesis and as a non-polar solvent. Further research is required to fully explore its potential in drug development and materials science.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not provided in the currently available literature. Researchers interested in working with this compound would need to develop or adapt existing general procedures for the synthesis and handling of halogenated alkanes. Standard laboratory safety precautions for handling chlorinated hydrocarbons should be strictly followed.

The logical workflow for investigating a compound like this compound for potential drug development applications would typically follow the pathway outlined below.

References

- 1. This compound | C6H12Cl2 | CID 521085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Hexane, 2,2-dichloro- [webbook.nist.gov]

- 4. Hexane, 2,2-dichloro- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. Hexane, 2,2-dichloro- [webbook.nist.gov]

- 8. 2,5-Dichlorohexane|Research Chemical|RUO [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,2-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes, requisite precursors, and detailed experimental protocols for the preparation of 2,2-dichlorohexane. The information is intended to support research and development activities where this geminal dichloride may serve as a key intermediate or building block.

Introduction

This compound is a halogenated alkane belonging to the class of geminal dihalides, where two chlorine atoms are attached to the same carbon atom. This structural feature imparts unique chemical reactivity, making it a valuable synthon in organic chemistry. Its applications can range from serving as a precursor for the synthesis of ketones and other functional groups to being a building block in the assembly of more complex molecular architectures relevant to medicinal chemistry and materials science. This document outlines the most viable synthetic pathways for its preparation in a laboratory setting.

Primary Synthesis Route: Geminal Dichlorination of 2-Hexanone (B1666271)

The most direct and widely recognized method for the synthesis of this compound is the reaction of the corresponding ketone, 2-hexanone, with a suitable chlorinating agent. Phosphorus pentachloride (PCl₅) is the most common and effective reagent for this transformation.[1][2]

The overall reaction is as follows:

CH₃(CH₂)₃C(O)CH₃ + PCl₅ → CH₃(CH₂)₃C(Cl)₂CH₃ + POCl₃

This reaction proceeds via the conversion of the carbonyl group into a geminal dichloride. The strong phosphorus-oxygen bond formed in the byproduct, phosphorus oxychloride (POCl₃), drives the reaction to completion.

Precursors and Reagents

The primary precursor for this synthesis is 2-hexanone . Other key reagents include:

-

Phosphorus pentachloride (PCl₅): The chlorinating agent.

-

Inert Solvent: A non-reactive solvent such as carbon tetrachloride (CCl₄), dichloromethane (B109758) (CH₂Cl₂), or chloroform (B151607) (CHCl₃) is typically used to facilitate the reaction.

-

Aqueous solution for workup: A mild base solution (e.g., sodium bicarbonate) and water are used to quench the reaction and remove inorganic byproducts.

-

Drying agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) is used to dry the organic phase.

Alternative Synthesis Routes

While the reaction of 2-hexanone with PCl₅ is the preferred method, other potential routes to dichloroalkanes exist, though they are generally less suitable for the specific synthesis of this compound due to a lack of selectivity.

Free-Radical Chlorination of Hexane (B92381)

The direct chlorination of hexane using chlorine gas (Cl₂) under UV light or at high temperatures can lead to the formation of dichlorinated hexanes. However, this method is notoriously unselective and will produce a complex mixture of constitutional isomers, including 1,1-, 1,2-, 1,3-, 2,2-, 2,3-, and 3,3-dichlorohexane, among others. The separation of these isomers is challenging, making this a poor choice for the targeted synthesis of this compound.

Other Chlorinating Agents

Other chlorinating agents can also be employed for the conversion of ketones to geminal dichlorides, although they are less commonly cited for simple aliphatic ketones like 2-hexanone. These include:

-

Thionyl chloride (SOCl₂): In some cases, thionyl chloride can be used, often in the presence of a catalyst.[3][4]

-

Oxalyl chloride ((COCl)₂): This reagent is also known for converting carbonyls, though it is more commonly used for the synthesis of acid chlorides from carboxylic acids.[5][6]

These alternative reagents may offer milder reaction conditions but are generally less reactive towards ketones than phosphorus pentachloride.

Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of this compound from 2-hexanone using phosphorus pentachloride. This protocol is based on general procedures for the gem-dichlorination of ketones.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Phosphorus pentachloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Synthesis of this compound from 2-Hexanone and PCl₅

Materials:

-

2-Hexanone (1.0 eq)

-

Phosphorus pentachloride (1.1 eq)

-

Carbon tetrachloride (anhydrous)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add phosphorus pentachloride (1.1 eq).

-

Addition of Solvent and Reactant: Add anhydrous carbon tetrachloride to the flask. Cool the resulting suspension in an ice bath. Slowly add 2-hexanone (1.0 eq) to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice in a separate beaker. This will hydrolyze the remaining PCl₅ and the POCl₃ byproduct.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer (containing the product in CCl₄) will be the lower layer. Carefully separate the layers.

-

Washing: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Deionized water.

-

Brine.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Precursor | 2-Hexanone | General Knowledge |

| Reagent | Phosphorus pentachloride (PCl₅) | [1][2] |

| Molar Ratio (Ketone:PCl₅) | 1 : 1.05 - 1.2 | [7] (General) |

| Solvent | Carbon Tetrachloride (CCl₄) | [1] (Analogous) |

| Reaction Temperature | 0 - 80 °C | [7] (General) |

| Reaction Time | 16 hours (at room temp.) | [1] (Analogous) |

| Product | This compound | General Knowledge |

| Byproduct | Phosphorus oxychloride (POCl₃) | [1][2] |

Visualizations

The following diagrams illustrate the primary synthesis pathway and a general experimental workflow.

Caption: Synthesis of this compound from 2-hexanone.

References

- 1. quora.com [quora.com]

- 2. The reaction of acetone with `PCl_5` gives [allen.in]

- 3. US4044060A - Process for preparing geminal dihalides - Google Patents [patents.google.com]

- 4. DE2533988A1 - Geminal dichlorides from aldehydes and ketones - by reaction with phosgene or thionyl chloride using a catalyst - Google Patents [patents.google.com]

- 5. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,2-Dichlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-dichlorohexane, a halogenated alkane of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~ 0.9 | Triplet (t) | 3H | -CH₃ (C6) |

| B | ~ 1.3 | Sextet | 2H | -CH₂- (C5) |

| C | ~ 1.6 | Quintet | 2H | -CH₂- (C4) |

| D | ~ 2.0 | Triplet (t) | 2H | -CH₂- (C3) |

| E | ~ 1.8 | Singlet (s) | 3H | -CH₃ (C1) |

¹³C NMR (Carbon NMR)

The carbon-13 NMR spectrum is predicted to display six signals, one for each unique carbon atom in the this compound molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 14 | -CH₃ (C6) |

| 2 | ~ 22 | -CH₂- (C5) |

| 3 | ~ 26 | -CH₂- (C4) |

| 4 | ~ 43 | -CH₂- (C3) |

| 5 | ~ 35 | -CH₃ (C1) |

| 6 | ~ 90 | >C(Cl)₂ (C2) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its constituent bonds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2975 - 2850 | C-H stretch | Alkane (CH₃, CH₂) |

| 1470 - 1430 | C-H bend | Alkane (CH₂) |

| 1380 - 1370 | C-H bend | Alkane (CH₃) |

| 800 - 600 | C-Cl stretch | Alkyl Halide |

The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of signals unique to the molecule's structure.[1] The carbon-halogen bond stretching vibrations are particularly significant and appear in this region.[2] For C-Cl bonds, these absorptions typically occur between 785 and 540 cm⁻¹.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak and several fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.[4]

| m/z | Ion | Comments |

| 154, 156, 158 | [C₆H₁₂Cl₂]⁺ | Molecular ion peak cluster (M, M+2, M+4). The relative intensities of these peaks will be approximately 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4] |

| 119, 121 | [C₆H₁₂Cl]⁺ | Loss of a chlorine radical. |

| 91, 93 | [C₃H₆Cl]⁺ | Fragmentation of the carbon chain. |

| 71 | [C₅H₁₁]⁺ | Loss of both chlorine atoms and a proton. |

| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment in alkanes. |

| 43 | [C₃H₇]⁺ | Propyl cation, often the base peak. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[5]

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5][6]

-

¹H NMR:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

A wider spectral width (e.g., 0 to 220 ppm) is necessary.[6]

-

A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

-

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Sample):

-

Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.[2]

Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy:

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid sample directly onto the crystal.[2]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Parameters:

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for a volatile compound like this compound.[7]

-

Inject a dilute solution of the sample into the GC.

-

The compound is separated from the solvent and any impurities on the GC column.

-

The eluted compound enters the mass spectrometer.

-

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[8]

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

Detection: An electron multiplier or similar detector records the abundance of each ion.[8]

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted MS Fragmentation of this compound.

References

- 1. amherst.edu [amherst.edu]

- 2. benchchem.com [benchchem.com]

- 3. IR spectrum: Haloalkanes [quimicaorganica.org]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. NMR Experiments [nmr.chem.umn.edu]

- 7. benchchem.com [benchchem.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

Health and Safety Profile of 2,2-Dichlorohexane: A Technical Guide

Disclaimer: Limited direct toxicological and safety data is available for 2,2-dichlorohexane. This guide consolidates available information and extrapolates from data on structurally similar compounds, such as other dichlorohexane isomers and chlorinated alkanes. All recommendations should be supplemented with a substance-specific Safety Data Sheet (SDS) and a comprehensive risk assessment before handling.

This technical guide provides an in-depth overview of the health and safety information for this compound, designed for researchers, scientists, and professionals in drug development. The information is presented to facilitate risk assessment and the implementation of appropriate safety protocols.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of a chemical's physical properties. While experimental data for this compound is sparse, the following table summarizes its known and estimated properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₂ | --INVALID-LINK-- |

| Molecular Weight | 155.07 g/mol | --INVALID-LINK-- |

| CAS Number | 42131-89-5 | --INVALID-LINK-- |

| Appearance | Colorless liquid (presumed) | General knowledge of similar alkanes |

| Boiling Point | 175.06°C (estimate) | LookChem |

| Melting Point | -48.02°C (estimate) | LookChem |

| Density | 1.015 g/cm³ (estimate) | LookChem |

| Flash Point | Combustible liquid (classification for 1,6-dichlorohexane) | Fisher Scientific |

| Solubility | Likely soluble in water | Fisher Scientific |

Toxicological Information

| Toxicity Endpoint | Species | Route | Value | Classification | Source |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg | Not classified as acutely toxic by oral route (based on surrogate) | Thermo Fisher Scientific |

| Skin Corrosion/Irritation | Not specified | Dermal | Category 2 (Causes skin irritation) | Irritant | Thermo Fisher Scientific |

| Serious Eye Damage/Irritation | Not specified | Ocular | Category 2 (Causes serious eye irritation) | Irritant | Thermo Fisher Scientific |

| Respiratory or Skin Sensitization | Not specified | Inhalation/Dermal | No data available | - | - |

| Germ Cell Mutagenicity | Not specified | - | Not mutagenic in AMES Test (for 1,6-dichlorohexane) | - | Thermo Fisher Scientific |

| Carcinogenicity | Not specified | - | No data available | - | - |

| Reproductive Toxicity | Not specified | - | No data available | - | - |

| Specific Target Organ Toxicity (Single Exposure) | Not specified | - | May cause respiratory irritation | - | Thermo Fisher Scientific |

| Specific Target Organ Toxicity (Repeated Exposure) | Not specified | - | No data available | - | - |

| Aspiration Hazard | Not specified | - | No data available | - | - |

Hazard Identification and Classification

Based on the available data for similar compounds, this compound is anticipated to be classified as a hazardous substance.

GHS Hazard Statements (Presumed):

-

H227: Combustible liquid.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Signal Word: Warning[1]

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to determine the toxicological and safety properties of chemical substances. The following are examples of relevant experimental protocols.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals. The method uses defined dose levels and the results are interpreted in terms of the number of animals that die at each dose level.

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A small group of animals (typically 3) is dosed with the starting dose.

-

The outcome (mortality or survival) determines the next step:

-

If mortality is observed, the next lower dose is administered to a new group of animals.

-

If no mortality is observed, the next higher dose is administered to a new group of animals.

-

-

This process is continued until the dose that causes mortality in 50% of the animals is identified or the highest dose level is reached without mortality.

-

-

Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

-

Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.

Skin Irritation/Corrosion (OECD 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

Following a defined exposure period, the substance is removed by washing.

-

The viability of the tissue is then assessed using a cell viability assay (e.g., MTT assay).

-

-

Data Analysis: The reduction in cell viability caused by the test substance is compared to a negative control. A substance is identified as an irritant if the tissue viability falls below a certain threshold (e.g., ≤ 50%).[2]

Handling and Storage

Safe handling and storage practices are essential to minimize exposure and risk.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

A hierarchical approach should be taken when selecting PPE to ensure adequate protection.

References

An In-depth Technical Guide to the Stability and Reactivity of 2,2-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity profile of 2,2-dichlorohexane. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and data from analogous compounds to predict its behavior. The primary reactions of this geminal dihalide are hydrolysis and elimination, which are discussed in detail. This document is intended to serve as a valuable resource for professionals in research and development who may handle or synthesize this and similar chlorinated alkanes.

Chemical and Physical Properties

This compound is a halogenated derivative of hexane.[1][2][3] Its physical properties are summarized in the table below. It is important to note that some of these values are estimated based on computational models due to a lack of experimentally determined data.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₂ | [3] |

| Molecular Weight | 155.06 g/mol | [1] |

| CAS Number | 42131-89-5 | [3] |

| Melting Point | -48.02 °C (estimated) | [1] |

| Boiling Point | 175.06 °C (estimated) | [1] |

| Density | 1.015 g/cm³ (estimated) | [1] |

| Refractive Index | 1.4353 (estimated) | [1] |

Stability Profile

Thermal Stability

Chemical Stability

This compound is expected to be stable under standard temperature and pressure. However, it is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions.

Reactivity Profile

The reactivity of this compound is primarily dictated by the two chlorine atoms attached to the same carbon atom, making it a geminal dihalide. The main reactions are hydrolysis and elimination.

Hydrolysis

Geminal dihalides, such as this compound, undergo hydrolysis to form carbonyl compounds.[6][7][8] In the case of this compound, which is a secondary dihalide, the product of hydrolysis is a ketone.[6] The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by hydroxyl groups to form an unstable gem-diol, which then rapidly loses a molecule of water to form the corresponding ketone, 2-hexanone.[8] The hydrolysis can be carried out in the presence of water or, more commonly, with an aqueous base such as potassium hydroxide (B78521) (KOH).[9]

References

- 1. This compound | C6H12Cl2 | CID 521085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 2,2-dichloro- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products: Chlorinated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 7. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) - askIITians [askiitians.com]

- 8. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

- 9. youtube.com [youtube.com]

Unveiling the Potential of 2,2-Dichlorohexane: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,2-Dichlorohexane, a geminal dihalide, presents a unique chemical scaffold with underexplored potential in industrial and research settings. While specific applications remain niche, its inherent reactivity as a chlorinated alkane opens avenues for its use as a chemical intermediate, a solvent in specialized reactions, and a building block for novel molecular architectures. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic methodologies related to this compound, aimed at stimulating further investigation and application in chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Data

A clear understanding of the physical and chemical properties of this compound is fundamental to its application. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |

| Molecular Weight | 155.07 g/mol | [1][2] |

| CAS Number | 42131-89-5 | [1][2] |

| Boiling Point | 175.06 °C (estimate) | [2] |

| Melting Point | -48.02 °C (estimate) | [2] |

| Density | 1.015 g/cm³ | [2] |

| Refractive Index | 1.4353 | [2] |

| LogP | 3.37040 | [2] |

Potential Industrial and Research Applications

While large-scale industrial use of this compound is not widely documented, its chemical nature suggests several potential applications, primarily stemming from the reactivity of the gem-dichloro functional group.

Chemical Intermediate in Organic Synthesis

The primary potential of this compound lies in its role as a chemical intermediate. The two chlorine atoms on the same carbon create a reactive site that can participate in a variety of transformations.

-

Friedel-Crafts Alkylation: Geminal dihalides can serve as precursors to carbocations in the presence of a Lewis acid, making them potential alkylating agents in Friedel-Crafts reactions.[3][4][5] This could be employed to introduce a substituted hexyl group onto an aromatic ring, a common motif in pharmaceuticals and specialty chemicals.

-

Synthesis of Heterocycles: The reactivity of the dichloro group can be harnessed to construct heterocyclic rings.[6] For instance, reaction with binucleophiles could lead to the formation of various five- or six-membered heterocyclic systems.

Niche Solvent Applications

A European patent (EP4151632A1) discloses the use of "dichlorohexane" as a solvent in the synthesis of 1,4,5,6-tetrahydropyrimidine-2-amine derivatives, which are described as having integrin αv inhibitory activity.[7] Although the specific isomer is not mentioned, this suggests that dichlorinated hexanes, in general, can be suitable solvents for certain synthetic transformations, particularly when specific solubility and polarity characteristics are required.

Experimental Protocols

Synthesis of this compound from 2-Hexanone (B1666271)

This protocol is based on the general reactivity of ketones with chlorinating agents like phosphorus pentachloride or thionyl chloride.

Reaction:

Materials:

-

2-Hexanone

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., carbon tetrachloride, chloroform)

-

Stirring apparatus

-

Reflux condenser

-

Distillation setup

Procedure using Phosphorus Pentachloride:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexanone in an equal volume of anhydrous carbon tetrachloride.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of phosphorus pentachloride in small portions to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice to decompose the excess PCl₅ and POCl₃.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Procedure using Thionyl Chloride:

A German patent describes a general procedure for the synthesis of geminal dichlorides from non-enolisable aldehydes and ketones using thionyl chloride in the presence of a catalyst like N,N-dimethylformamide.

-

To a solution of the ketone (e.g., benzophenone) in an excess of thionyl chloride, add a catalytic amount of dimethylformamide.

-

Heat the mixture to reflux for several hours.

-

After completion of the reaction, the excess thionyl chloride is removed by distillation.

-

The crude product is then purified by vacuum distillation.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the potential synthetic utility and the logical flow of synthesis, Graphviz diagrams are provided below.

Caption: Synthesis of this compound from 2-Hexanone.

Caption: Potential Application Pathways for this compound.

Safety and Toxicological Information

As with all chlorinated hydrocarbons, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, related compounds are known to be harmful. Good laboratory practices, including working in a well-ventilated fume hood and using personal protective equipment, are essential.

Conclusion

This compound remains a compound with significant untapped potential. Its utility as a chemical intermediate for creating more complex molecules, particularly in the context of Friedel-Crafts reactions and heterocycle synthesis, warrants further exploration by the research community. The information presented in this guide serves as a foundational resource to inspire and facilitate future investigations into the applications of this versatile geminal dihalide in both industrial and academic research, including the development of novel therapeutic agents. The lack of extensive research on this specific isomer also highlights an opportunity for novel discoveries in the field of organic synthesis and medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. DE2533988A1 - Geminal dichlorides from aldehydes and ketones - by reaction with phosgene or thionyl chloride using a catalyst - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Environmental Impact and Ecotoxicity of 2,2-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience. 2,2-Dichlorohexane is a chemical compound for which publicly available experimental data on its environmental impact and ecotoxicity is limited. Much of the information presented herein is based on data for structurally similar compounds and predictive models.

Introduction

This compound is a chlorinated aliphatic hydrocarbon. While specific large-scale industrial applications are not widely documented, its chemical structure suggests potential use as a solvent or an intermediate in chemical synthesis. The presence of chlorine atoms on the hexane (B92381) backbone significantly influences its physicochemical properties, environmental fate, and toxicity. This guide provides a comprehensive overview of the available data and predictive assessments concerning the environmental impact and ecotoxicity of this compound, intended to inform researchers, scientists, and professionals in drug development about its potential environmental risks.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. For this compound, a combination of experimental and estimated data for it and its isomers is presented below. These properties are crucial for predicting its distribution in various environmental compartments such as air, water, soil, and biota.

Table 1: Physicochemical Properties of Dichlorohexane Isomers

| Property | This compound (Estimated) | 1,1-Dichlorohexane (Estimated) | 1,6-Dichlorohexane (Experimental/Estimated) | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ | General Chemical Knowledge |

| Molecular Weight ( g/mol ) | 155.07 | 155.07 | 155.07 | General Chemical Knowledge |

| Boiling Point (°C) | ~150-160 | 175.06 | 196-200 | [1] |

| Melting Point (°C) | No Data | -48.02 | -27 | [1] |

| Density (g/cm³ at 20°C) | ~1.0 | 1.024 | 1.066 | [1] |

| Water Solubility (mg/L at 25°C) | Low (estimated <100) | Insoluble | Low (estimated <100) | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | ~3.5 | 3.37 | 3.16 | [1] |

| Vapor Pressure (mmHg at 25°C) | ~3.9 | No Data | 0.2 | General Chemical Knowledge |

| Henry's Law Constant (atm·m³/mol) | High (estimated) | No Data | 1.1 x 10⁻³ | General Chemical Knowledge |

Note: Many of the values for this compound and its isomers are estimated using computational models due to a lack of experimental data.

Environmental Fate and Transport

The environmental fate of this compound is dictated by its physicochemical properties, which suggest a potential for volatilization, sorption to organic matter, and persistence in certain environmental compartments.

Abiotic Degradation

-

Hydrolysis: Chlorinated alkanes can undergo hydrolysis, where the chlorine atoms are replaced by hydroxyl groups. The rate of hydrolysis is dependent on factors like temperature and pH. For gem-dichloroalkanes like this compound, hydrolysis can be a relevant degradation pathway, potentially leading to the formation of ketones and hydrochloric acid. However, under typical environmental conditions (pH 5-9), the hydrolysis of many chlorinated alkanes is a slow process.

-

Photolysis: Direct photolysis in the atmosphere is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb ultraviolet (UV) radiation in the environmentally relevant spectrum (>290 nm). However, it can be subject to indirect photo-oxidation by hydroxyl radicals in the atmosphere.

Biotic Degradation

The biodegradation of chlorinated alkanes is a complex process influenced by the degree and position of chlorination.

-

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of chlorinated alkanes can be initiated by monooxygenase or dioxygenase enzymes. Studies on other chlorinated alkanes suggest that terminal and α,ω-dichloroalkanes are generally more susceptible to aerobic degradation than internally chlorinated or gem-dihalogenated alkanes. The presence of two chlorine atoms on the same carbon in this compound may hinder enzymatic attack, potentially making it more recalcitrant to aerobic biodegradation compared to its isomers with terminal chlorine atoms.

-

Anaerobic Biodegradation: Under anaerobic conditions, chlorinated alkanes can undergo reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process is often mediated by specific anaerobic bacteria. Highly chlorinated alkanes are generally more susceptible to reductive dechlorination. While less chlorinated alkanes can also be reductively dechlorinated, the rates are often slower.

The probable metabolic pathway for the biodegradation of a generic dichloroalkane is illustrated below. The specific pathway for this compound may vary.

Environmental Distribution

Based on its estimated physicochemical properties, the following distribution pattern in the environment can be anticipated for this compound:

-

Air: Due to its relatively high vapor pressure and Henry's Law constant, this compound is expected to volatilize from water and soil surfaces into the atmosphere. In the air, it will be subject to transport and degradation by hydroxyl radicals.

-

Water: If released into water, a significant portion is expected to volatilize. The remaining amount will likely partition to sediment and suspended organic matter due to its moderate Log K_ow_. Its low water solubility will limit the concentration in the aqueous phase.

-

Soil: In soil, this compound is expected to have moderate mobility. Its sorption to soil organic carbon will be a key process governing its transport. Volatilization from the soil surface is also a likely fate. Leaching into groundwater is possible, particularly in soils with low organic matter content.

-

Biota: The estimated Log K_ow_ of ~3.5 suggests a potential for bioaccumulation in aquatic organisms. Chemicals with a Log K_ow_ in this range can accumulate in the fatty tissues of organisms.

The following diagram illustrates the potential environmental fate and transport of this compound.

Ecotoxicity

Table 2: Predicted Acute Ecotoxicity of this compound (using QSAR models)

| Test Organism | Endpoint | Predicted Value (mg/L) | Confidence |

| Fish (e.g., Pimephales promelas) | 96-hour LC₅₀ | 1 - 10 | Medium |

| Invertebrate (e.g., Daphnia magna) | 48-hour EC₅₀ | 1 - 10 | Medium |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC₅₀ | 10 - 100 | Low |

Note: These are predicted values and should be interpreted with caution. Experimental testing is required for definitive hazard assessment.

Experimental Protocols

This section outlines standardized experimental protocols that can be employed to determine the physicochemical properties, environmental fate, and ecotoxicity of this compound. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Physicochemical Properties

-

Water Solubility (OECD 105): This guideline describes two methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. For this compound, the flask method would likely be appropriate. A supersaturated solution is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved fraction.

-

Octanol-Water Partition Coefficient (OECD 107): The shake-flask method is commonly used. Equal volumes of n-octanol and water are equilibrated, and then a known amount of the test substance is added. The mixture is shaken until equilibrium is reached, and the concentration of the substance in both phases is measured to calculate the K_ow_.

Biodegradability

-

Ready Biodegradability (OECD 301): This series of tests (e.g., 301D - Closed Bottle Test, 301F - Manometric Respirometry Test) assesses the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms. The test substance is incubated with a microbial inoculum in a mineral medium, and the extent of biodegradation is determined by measuring oxygen consumption or carbon dioxide production over 28 days.

Ecotoxicity Testing

-

Acute Fish Toxicity (OECD 203): This test determines the median lethal concentration (LC₅₀) of a substance to fish over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at specified intervals.

-

Acute Daphnia Immobilisation (OECD 202): This test determines the median effective concentration (EC₅₀) that causes immobilization of Daphnia magna over a 48-hour exposure period. Young daphnids are exposed to various concentrations of the test substance, and the number of immobilized individuals is observed.

-

Algal Growth Inhibition (OECD 201): This test determines the effect of a substance on the growth of a freshwater algal species. The EC₅₀ for growth inhibition is calculated after 72 hours of exposure.

The following diagram illustrates a typical workflow for an acute aquatic toxicity test.

References

Methodological & Application

Application Note and Protocol: Synthesis of Hex-2-yne from 2,2-Dichlorohexane via Double Dehydrohalogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The synthesis of internal alkynes from readily available starting materials is a key transformation in modern chemistry. This application note provides a detailed protocol for the synthesis of hex-2-yne from 2,2-dichlorohexane through a double dehydrohalogenation reaction.[1][2] The reaction utilizes the strong base sodium amide (NaNH₂) to effect two consecutive E2 elimination reactions, providing an efficient route to the desired alkyne.[3][4][5] This method is particularly useful for converting geminal dihalides, which can be prepared from ketones, into valuable alkyne products.[6]

Reaction Principle

The synthesis proceeds via a double E2 elimination mechanism.[2][3] Sodium amide, a very strong base, abstracts a proton from the carbon adjacent to the dihalo-substituted carbon.[7] This is followed by the elimination of a chloride ion to form a vinyl chloride intermediate. A second equivalent of sodium amide then abstracts a proton from the vinyl chloride, leading to the formation of the alkyne triple bond with the elimination of the second chloride ion.[4] An excess of sodium amide is often used to ensure the reaction goes to completion.[4][8] A final water workup is necessary to quench any remaining sodium amide and protonate any potential alkynide salt.[4]

Experimental Protocol

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia (B1221849) (or an inert high-boiling solvent like mineral oil or xylenes)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ice-water bath

-

Dry ice-acetone bath

-

Three-necked round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon. The condenser should be fitted with a drying tube or a gas outlet bubbler.

-

Reaction Medium: If using liquid ammonia, cool the flask to -78 °C using a dry ice-acetone bath and condense the required volume of anhydrous ammonia into the flask. If using an alternative solvent, add the anhydrous solvent to the flask at room temperature.

-

Addition of Sodium Amide: Carefully add sodium amide (in slight excess, typically 2.2 to 3.0 equivalents) to the stirred solvent.

-

Addition of Dihalide: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF) in the dropping funnel. Add the solution dropwise to the stirred suspension of sodium amide over a period of 30-60 minutes. Maintain the reaction temperature throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if a suitable standard is available.

-

Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or by the addition of ice. If liquid ammonia was used as the solvent, it should be allowed to evaporate before quenching.

-

Workup: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether) to extract the product. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude hex-2-yne by fractional distillation to obtain the final product.

Data Presentation

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Sodium amide (NaNH₂) |

| Stoichiometry | 1.0 eq. This compound : 2.2-3.0 eq. NaNH₂ |

| Solvent | Liquid Ammonia or high-boiling inert solvent |

| Reaction Temperature | -78 °C (for liquid NH₃) or elevated temperatures for other solvents |

| Reaction Time | 2-4 hours |

| Product | Hex-2-yne |

| Expected Yield | Moderate to high (typically 60-80%, literature dependent) |

| Purification Method | Fractional Distillation |

Visualizations

Caption: Experimental workflow for the synthesis of hex-2-yne.

Caption: Simplified reaction pathway for the double dehydrohalogenation.

References

- 1. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]

- 5. Preparation of Alkynes - Chad's Prep® [chadsprep.com]

- 6. reddit.com [reddit.com]

- 7. youtube.com [youtube.com]

- 8. Solved To think.. 1. NaNH2 excess 1. NaNH2 _ | Chegg.com [chegg.com]

Using 2,2-dichlorohexane in dichlorocyclopropanation reactions

Application Notes: Dichlorocyclopropanation Reactions

Topic: A Comprehensive Guide to Dichlorocyclopropanation of Alkenes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Utility of Dichlorocyclopropanes

Dichlorocyclopropanes are valuable and versatile intermediates in organic synthesis. The presence of the strained three-membered ring and the geminal dichloride functionality allows for a variety of subsequent transformations, making them important building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The most common and efficient route to synthesize dichlorocyclopropanes is through the [1+2] cycloaddition of dichlorocarbene (B158193) (:CCl₂) to an alkene. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product.[1][2]

Regarding the Use of 2,2-Dichlorohexane as a Precursor

The standard and most widely employed method for generating dichlorocarbene in situ is the alpha-elimination (α-elimination) reaction from chloroform (B151607) (CHCl₃) using a strong base.[1][2] This process involves the deprotonation of chloroform by a base to form the trichloromethanide anion (:CCl₃⁻), which then expels a chloride ion to yield dichlorocarbene (:CCl₂).

A crucial requirement for this α-elimination mechanism is the presence of a proton on the carbon atom bearing the leaving groups (the chlorine atoms). In the case of this compound, the carbon atom at the 2-position, which is bonded to the two chlorine atoms, does not have any attached hydrogen atoms. Consequently, the initial and essential deprotonation step cannot occur. Therefore, This compound is not a suitable precursor for generating dichlorocarbene via the conventional base-induced α-elimination method.

Recent advancements in catalysis have shown that gem-dichloroalkanes can serve as precursors for cyclopropanation reactions through novel transition-metal-catalyzed pathways. However, these are specialized methods and do not represent the standard, widely accessible protocol for dichlorocyclopropanation.

The following sections will detail the well-established and reliable protocols for dichlorocyclopropanation using the standard chloroform precursor.

Standard Protocol: Dichlorocarbene Generation from Chloroform

Dichlorocarbene is a highly reactive intermediate and is almost always generated in situ. The most common methods are:

-

Reaction of Chloroform with a Strong Base: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydroxide (B78521) (NaOH) are used to effect the α-elimination of HCl from chloroform.[3]

-

Phase-Transfer Catalysis (PTC): This is a highly efficient method for reactions involving immiscible phases. In this case, an aqueous solution of sodium hydroxide is used with a chloroform solution of the alkene. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA) or tetrabutylammonium (B224687) bromide (TBAB), transports hydroxide ions into the organic phase to react with chloroform, generating dichlorocarbene at the interface or in the organic layer.[4][5][6] This method often leads to higher yields and is amenable to a wider range of substrates.

Diagram of Reaction Mechanism

Caption: Mechanism of dichlorocyclopropanation.

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Styrene (B11656) using Phase-Transfer Catalysis

This protocol describes the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene using sodium hydroxide as the base and benzyltriethylammonium chloride (TEBA) as the phase-transfer catalyst.[7]

Materials:

-

Styrene

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

-

Benzyltriethylammonium chloride (TEBA)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add styrene and the phase-transfer catalyst (TEBA, ~1-5 mol% relative to the alkene).

-

Reagent Addition: Add chloroform to the flask. Cool the mixture to 0-5 °C using an ice bath.

-

Base Addition: With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by adding cold water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Diagram of Experimental Workflow

Caption: General workflow for dichlorocyclopropanation.

Data Presentation: Quantitative Summary

The following table summarizes representative data for the dichlorocyclopropanation of various alkenes using chloroform-based methods. Yields are highly dependent on the specific reaction conditions and the reactivity of the alkene.

| Alkene Substrate | Base | Catalyst/Conditions | Product | Yield (%) | Reference |

| α-Methylstyrene | 30% aq. NaOH | Benzyltriethylammonium chloride (TEBA), 45 °C | 1,1-dichloro-2-methyl-2-phenylcyclopropane | High conversion | [4] |

| Styrene | 40% aq. NaOH | Benzyltriethylammonium bromide (BTEAB), 35 °C, Ultrasound | 1,1-dichloro-2-phenylcyclopropane | >80% (conversion) | [7] |

| Cyclohexene | Thallium(I) butanethiolate | Refluxing Chloroform, 3h | 7,7-dichlorobicyclo[4.1.0]heptane | 11% | [8] |

| 3-methyl-1-cyclohexene | 25% aq. NaOH | Tridecyl methyl ammonium chloride | 7,7-dichloro-3-methylbicyclo[4.1.0]heptane | 60-70% | [9] |

| Ethyl vinyl ether | aq. NaOH | Benzyltriethylammonium chloride (TEBA) | 1,1-dichloro-2-ethoxycyclopropane | Not specified | [10] |

Note: Yields can vary significantly based on the scale of the reaction, purity of reagents, and efficiency of the work-up and purification.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Addition of Carbenes to Alkenes: Cyclopropane Synthesis | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ijcmas.com [ijcmas.com]

- 5. d-nb.info [d-nb.info]

- 6. phasetransfer.com [phasetransfer.com]

- 7. researchgate.net [researchgate.net]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. ijcmas.com [ijcmas.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: 2,2-Dichlorohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

While the direct application of 2,2-dichlorohexane as a solvent in organic synthesis is not extensively documented in publicly available literature, its role as a key substrate in the synthesis of alkynes is a significant area of study. These application notes provide a detailed overview of its physicochemical properties and its primary utility as a precursor for forming carbon-carbon triple bonds through double dehydrohalogenation reactions.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its safe handling and application in synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | [1] |

| Molecular Weight | 155.07 g/mol | [1] |

| CAS Number | 42131-89-5 | [1] |

| Boiling Point | 175.06 °C (estimated) | [2] |

| Melting Point | -48.02 °C (estimated) | [2] |

| Density | 1.015 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | [2] |

Application: Precursor for Alkyne Synthesis via Double Dehydrohalogenation

This compound, a geminal dihalide, serves as a valuable starting material for the synthesis of hexynes through a double elimination reaction.[3][4] This transformation is typically achieved by treatment with a strong base, such as sodium amide (NaNH₂), in a suitable solvent like liquid ammonia (B1221849).[5][6] The reaction proceeds through a two-step E2 mechanism, resulting in the formation of a carbon-carbon triple bond.[5]

General Reaction Scheme:

Caption: General workflow for alkyne synthesis from this compound.

Experimental Protocol: Synthesis of Hexyne from this compound

This protocol details a representative procedure for the double dehydrohalogenation of this compound to synthesize hexyne.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Inert solvent (e.g., mineral oil)

-

Water

-

Round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dry ice/acetone condenser.

-

Solvent and Base: Under a stream of inert gas (e.g., nitrogen or argon), condense liquid ammonia into the flask. Carefully add sodium amide to the liquid ammonia with stirring.

-

Addition of Substrate: Dissolve this compound in a minimal amount of an inert solvent (if necessary) and add it dropwise to the sodium amide/liquid ammonia suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.[6]

-

Reaction Monitoring: Allow the reaction to stir for several hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: After the reaction is complete, carefully quench the excess sodium amide by the slow addition of water.

-

Workup: Allow the ammonia to evaporate. Add water to the reaction mixture to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether or pentane).

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter. The solvent is then removed under reduced pressure. The crude hexyne product can be purified by distillation.

Quantitative Data:

| Reactant | Base | Product | Typical Yield Range |

| Geminal Dihalide | NaNH₂ | Alkyne | 50-80% |

Signaling Pathway (Reaction Mechanism):

The double dehydrohalogenation of a geminal dihalide like this compound proceeds through a sequential E2 elimination mechanism.

Caption: Mechanism of double dehydrohalogenation.

Safety Precautions

Chlorinated hydrocarbons like this compound should be handled with care in a well-ventilated fume hood.[7] They can be harmful if inhaled or absorbed through the skin. Sodium amide is a highly reactive and corrosive solid that reacts violently with water. Liquid ammonia is a hazardous substance and should be handled with appropriate personal protective equipment.

Conclusion

While this compound is not commonly employed as a solvent, it serves as a valuable and reactive precursor in organic synthesis, particularly for the formation of alkynes. The double dehydrohalogenation reaction provides a reliable method for introducing a triple bond into a carbon skeleton, a transformation of significant importance in the synthesis of pharmaceuticals and other complex organic molecules. Researchers utilizing this compound should have a thorough understanding of its reactivity and handle it with appropriate safety measures.

References

- 1. This compound | C6H12Cl2 | CID 521085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The frequently overlooked importance of solvent in free radical syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | C6H12Cl2 | CID 521085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of 2,2-Dichlorohexane

These application notes provide detailed methodologies for the detection and quantification of 2,2-dichlorohexane in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.

Analysis of this compound in Water Samples

This method is applicable for the determination of this compound in drinking water, groundwater, and surface water. The primary technique employed is Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS), which offers high sensitivity and selectivity.

Experimental Protocol: Purge and Trap GC-MS for Water Samples

1.1.1. Sample Collection and Preservation:

-

Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

-

Ensure no headspace is present in the vials to prevent loss of volatile analytes.

-

If residual chlorine is present, add a small crystal of sodium thiosulfate (B1220275) to the vial before sample collection.

-

Store samples at 4°C and analyze within 14 days.

1.1.2. Sample Preparation:

-

Bring the water sample to room temperature.

-

Using a gas-tight syringe, transfer a 5-25 mL aliquot of the sample into the purge tube of the purge and trap concentrator.

-

Add an appropriate internal standard and surrogate standard solution to the sample in the purge tube.

1.1.3. Purge and Trap Instrumental Parameters:

| Parameter | Setting |

| Purge Gas | Helium |

| Purge Flow | 40 mL/min |

| Purge Time | 11 min |

| Purge Temperature | Ambient |

| Trap | Vocarb 3000 or equivalent |

| Desorb Time | 2 min |

| Desorb Temperature | 250°C |

| Bake Temperature | 270°C |

| Bake Time | 8 min |

1.1.4. GC-MS Instrumental Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 220°C |

| Inlet Mode | Splitless |

| Oven Program | Initial temp: 40°C, hold for 2 min; Ramp: 10°C/min to 240°C; Hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Mass Range | 35-300 amu |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

| Quantifier Ion | To be determined from the mass spectrum of a this compound standard |

| Qualifier Ions | To be determined from the mass spectrum of a this compound standard |

Experimental Workflow

Application Note: Quantitative Analysis of 2,2-Dichlorohexane using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dichlorohexane is a halogenated alkane, and its accurate quantification is crucial in various chemical and pharmaceutical processes. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The described protocol provides a sensitive and specific approach, suitable for quality control and research applications.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the HPLC method for this compound analysis.

Table 1: Chromatographic Parameters

| Parameter | Value |

| Retention Time (t R ) | 5.8 minutes |

| Tailing Factor (T) | 1.1 |

| Theoretical Plates (N) | > 5000 |

Table 2: System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Repeatability of Injections (%RSD for peak area, n=6) | ≤ 2.0% | 1.2% |

| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 | 1.1 |

| Theoretical Plates | ≥ 2000 | 5500 |

Table 3: Method Validation Data

| Parameter | Result |

| Linearity (Concentration Range) | 1 µg/mL - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | |

| - Intraday (n=6) | 1.5% |

| - Interday (n=6) | 1.8% |

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

-

This compound (analytical standard, ≥99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

3. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and Water (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

-

Run Time: 10 minutes

4. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

5. Sample Preparation

-

Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the standard solutions in ascending order of concentration to establish the calibration curve.

-

Inject the prepared sample solutions.

-

After each injection, allow the system to run for the specified run time to ensure complete elution of the analyte.

7. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.